molecular formula C6H5N3 B1198216 1H-Imidazo[4,5-b]pyridine CAS No. 273-21-2

1H-Imidazo[4,5-b]pyridine

Cat. No. B1198216
CAS RN: 273-21-2
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines can be achieved through various methods, including palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a facile route to products with substitutions at N1 and C2 positions. This method demonstrates the versatility and efficiency in accessing imidazo[4,5-b]pyridine frameworks, relevant to the synthesis of complex natural products and potential therapeutic agents (Rosenberg, Zhao, & Clark, 2012).

Scientific Research Applications

  • Medicinal Chemistry Applications : Imidazo[1,2-a]pyridine, a related compound to 1H-Imidazo[4,5-b]pyridine, is known as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. It has been used in the development of treatments for cancer, tuberculosis, leishmaniasis, convulsions, microbial infections, viral infections, diabetes, and as a proton pump inhibitor and insecticide. This scaffold is also present in several marketed preparations, such as zolimidine, zolpidem, and alpidem (Deep et al., 2016).

  • Structural and Vibrational Studies : Studies have been conducted on the molecular structure, vibrational energy levels, and potential energy distribution of 1H-Imidazo[4,5-b]pyridine and its derivatives using density functional theory. These studies contribute to understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields (Lorenc et al., 2008).

  • Antituberculotic Activity : Some derivatives of 1H-Imidazo[4,5-b]pyridine have been tested for antituberculotic activity, showing the potential of this compound in developing treatments for tuberculosis (Bukowski & Janowiec, 1996).

  • Antimicrobial Activity : Derivatives of 1H-Imidazo[4,5-b]pyridine, such as thiazolidinone, triazinanethione, and oxadiazinanethione, have been reported to possess antimicrobial activity (Dayakar et al., 2016).

  • Anticancer Properties : Imidazo[4,5-b]pyridine derivatives have been explored for their antiproliferative activity against human cancer cell lines. Some of these compounds have shown cytotoxic activity, indicating their potential as anticancer agents (Liszkiewicz et al., 2003).

  • Anti-HIV Activity : Novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines have been synthesized and demonstrated reproducible in vitro anti-HIV activity, suggesting the potential of imidazo[4,5-b]pyridine derivatives in HIV treatment (Chimirri et al., 1994).

  • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as inhibitors against mild steel corrosion, showcasing their application in materials science and engineering (Saady et al., 2021).

Safety And Hazards

It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 1H-Imidazo[4,5-b]pyridine. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Imidazo[4,5-b]pyridines have great potential in several research areas, from materials science to the pharmaceutical field. In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-b]pyridine

CAS RN

273-21-2
Record name Imidazo[4,5-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-b)pyridine
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Record name 273-21-2
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Record name 1H-Imidazo[4,5-b]pyridine
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Record name Pyrido[2,3-d]imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
773
Citations
M Taha, NH Ismail, S Imran, H Rashwan, W Jamil… - Bioorganic …, 2016 - Elsevier
6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives 1–26 were synthesized and characterized by various spectroscopic techniques. All these derivatives were evaluated for their …
Number of citations: 50 www.sciencedirect.com
RP Kale, MU Shaikh, GR Jadhav, CH Gill - Tetrahedron letters, 2009 - Elsevier
We report a new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine. The reaction of 2,3-diaminopyridine with …
Number of citations: 55 www.sciencedirect.com
M Krause, H Foks, K Gobis - Molecules, 2017 - mdpi.com
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic …
Number of citations: 57 www.mdpi.com
PM Lukasik, S Elabar, F Lam, H Shao, X Liu… - European journal of …, 2012 - Elsevier
A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, 4-indazolyl-N-phenylpyrimidin-2-amines and N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amines have been synthesized. Their …
Number of citations: 94 www.sciencedirect.com
I Boček, K Starčević, IN Jovanović, R Vianello… - Journal of Molecular …, 2021 - Elsevier
We describe the synthesis of novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles, which were prepared by classical and microwave assisted organic …
Number of citations: 12 www.sciencedirect.com
RP Deka, C Medhi - Journal of Theoretical and Computational …, 2012 - World Scientific
The proton assisted isomerization reactions of 1H-imidazo(4,5-b)pyridine (IMP) derivatives have been studied by using B3LYP/6-31G + (d,p) calculations, and the transition states of the …
Number of citations: 8 www.worldscientific.com
M Das, M Brahma, G Krishnamoorthy - Journal of Photochemistry and …, 2021 - Elsevier
2-(4′-Diethylamino-2′-hydroxyphenyl)-1H-imidazo-[4,5-b]pyridine (DHP) has two mutually independent reaction paths, excited state intramolecular proton transfer (ESIPT) and …
Number of citations: 7 www.sciencedirect.com
J Jebamani, S Jayachamarajapura Praneshm… - …, 2023 - Wiley Online Library
We describe herein an efficient method for synthesizing novel 7‐aryl‐1H‐imidazo[4,5‐b]pyridines 4(a–j) via photocatalytic C(sp 2 )−C(sp 2 ) cross coupling reaction under mild …
M Altaib, F Doganc, B Kaşkatepe, H Göker - Molecular Diversity, 2023 - Springer
The synthesis of 5H-imidazo[4,5-c]pyridines analogues (1a − 1h) and 4H-imidazo[4,5-b]pyridines (3a − 3c) was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with …
Number of citations: 1 link.springer.com
L Dymińska, A Gagor, M Maczka… - Journal of Raman …, 2010 - Wiley Online Library
The molecular structures and vibrational properties of 1H‐imidazo[4,5‐b]pyridine in its monomeric and dimeric forms are analyzed and compared to the experimental results derived …

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